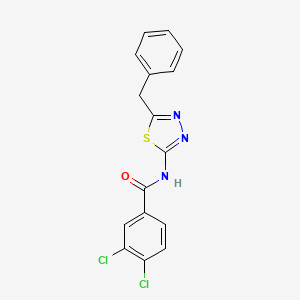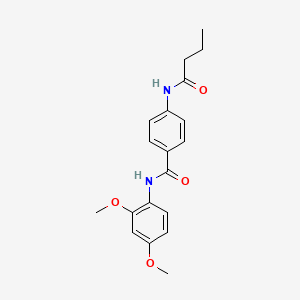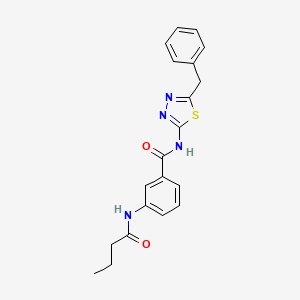![molecular formula C19H19ClN2O3S2 B11171900 3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11171900.png)
3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Amidation: The carboxylic acid group at the 2-position of the benzothiophene ring is converted to the corresponding amide by reacting with 4-(diethylsulfamoyl)aniline in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide: A structurally similar compound with a different core structure.
Phenoxy acetamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts specific biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19ClN2O3S2 |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-3-22(4-2)27(24,25)14-11-9-13(10-12-14)21-19(23)18-17(20)15-7-5-6-8-16(15)26-18/h5-12H,3-4H2,1-2H3,(H,21,23) |
InChI Key |
WUZZBDQXKXDKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171839.png)

![4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11171846.png)

![2,4,6-trimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B11171856.png)



![5-methyl-3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B11171886.png)
![N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B11171893.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11171897.png)
![2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11171909.png)

![1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11171917.png)
